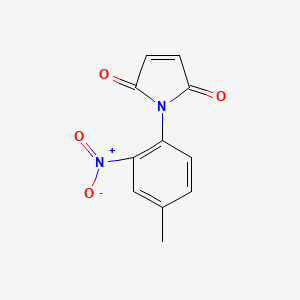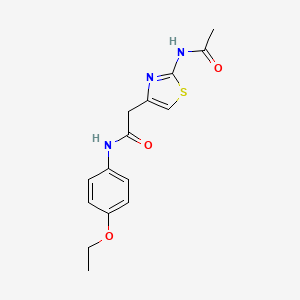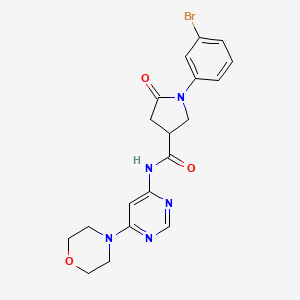![molecular formula C17H15ClF4N4O B2373492 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime CAS No. 320420-31-3](/img/structure/B2373492.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, refractive index, boiling point, melting point, and density. For a related compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, the form is liquid, the refractive index is 1.433, the boiling point is 50-55 °C, the melting point is 16-20 °C, and the density is 1.524 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Serotonin Receptor Agonism and Antidepressant Potential
Research has shown that derivatives of 2-pyridinemethylamine, which include structures related to [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime, act as selective and potent agonists at 5-HT1A receptors. These compounds have demonstrated significant antidepressant potential in animal models, particularly through oral administration, showing enhanced and long-lasting 5-HT1A agonist activity. For example, specific modifications, such as the incorporation of fluorine atoms, have improved the oral bioavailability and activity of these ligands, indicating their potential for treating depressive disorders (Vacher et al., 1999).
Analgesic Effects in Neuropathic Pain
Another study highlighted the effectiveness of 5-HT(1A) receptor agonists, structurally similar to the mentioned compound, in attenuating mechanical allodynia in a rat model of trigeminal neuropathic pain. These findings suggest that activation of 5-HT(1A) receptors could be a new mechanism of central analgesia, potentially extending to the treatment of trigeminal neuropathic pain (Deseure et al., 2002).
Synthesis and Pharmaceutical Applications
The synthesis and evaluation of various derivatives, including [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][4-(4-fluorophenyl)piperazino]methanone oxime, have been central to discovering new pharmaceutical agents. For instance, the synthesis of related compounds for potential use in imaging studies and as SPECT-tracers for studying serotonin receptors has been reported. Such compounds are valuable for exploring the serotonergic system in various neurological disorders, offering insights into receptor dynamics and assisting in the development of targeted therapies (Blanckaert et al., 2007).
Antimicrobial and Anti-HIV Activity
Derivatives have also been synthesized and evaluated for their antimicrobial and potential anti-HIV activities, indicating the broad applicability of the compound's structural framework in medicinal chemistry. The exploration of these derivatives in various biological assays can lead to the discovery of new therapeutic agents with specific actions against bacterial and viral infections (Patel et al., 2011).
Propiedades
IUPAC Name |
(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N4O/c18-14-9-11(17(20,21)22)10-23-15(14)16(24-27)26-7-5-25(6-8-26)13-3-1-12(19)2-4-13/h1-4,9-10,27H,5-8H2/b24-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOWVZALXAMCRA-LFVJCYFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=NO)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)/C(=N/O)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)
![4-methoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2373410.png)


![Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B2373415.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)


![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)



